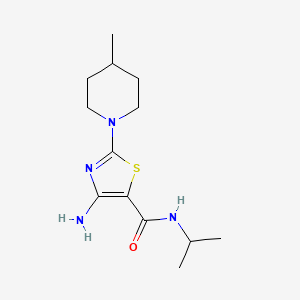![molecular formula C23H27NO3 B15110842 (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15110842.png)
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a diethylamino group, and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one typically involves multiple steps. One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzylidene group can be reduced to form a saturated benzofuran derivative.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated benzofuran derivative.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
科学研究应用
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the benzofuran core can intercalate with DNA or proteins, leading to various biological effects. The hydroxy group may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Diethylhexyl Butamido Triazone: A compound with similar structural features but different functional groups.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Another compound with a benzylidene group but different core structure.
Uniqueness
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C23H27NO3 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H27NO3/c1-5-24(6-2)14-19-20(25)12-11-18-22(26)21(27-23(18)19)13-16-7-9-17(10-8-16)15(3)4/h7-13,15,25H,5-6,14H2,1-4H3/b21-13- |
InChI 键 |
PUXOHZIATMBXSH-BKUYFWCQSA-N |
手性 SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(C)C)/C2=O)O |
规范 SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(C)C)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110764.png)

![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15110772.png)
![3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol](/img/structure/B15110777.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B15110778.png)
![2-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15110781.png)

![Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimid ino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate](/img/structure/B15110794.png)




![2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15110835.png)
![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)
